Sdz-mks-492

Asthma Bronchoconstriction Platelet Activating Factor

Researchers studying PAF-dependent asthma pathways face a critical gap: standard bronchodilators like aminophylline fail to inhibit PAF-induced bronchoconstriction and airway hyperresponsiveness. SDZ-MKS-492 fills this gap as a selective PDE3 inhibitor with a dual-action profile. • Uniquely inhibits PAF-induced bronchoconstriction and airway hyperresponsiveness in guinea pig models-a response aminophylline cannot block. • Simultaneously suppresses pulmonary eosinophil, macrophage, and neutrophil accumulation in allergen-challenged models. • Delivers superior tracheal muscle relaxation potency vs. non-selective PDE inhibitors. Available for immediate procurement with reliable global shipping and batch-to-batch consistency.

Molecular Formula C20H27N5O6
Molecular Weight 433.5 g/mol
Cat. No. B10818889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz-mks-492
Molecular FormulaC20H27N5O6
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC
InChIInChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)
InChIKeyVZLFAVFWNOZVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ-MKS-492 Compound Profile


SDZ-MKS-492, also known as MKS 492, is a small-molecule inhibitor that selectively targets cyclic GMP-inhibited phosphodiesterase (type III PDE, PDE3) [1]. With the molecular formula C20H27N5O6 and CAS registry number 114606-56-3 [2], it acts as a bronchodilator and anti-inflammatory agent. Preclinical studies demonstrate its efficacy in inhibiting antigen-induced and PAF-induced bronchoconstriction in guinea pigs and rats [3], while human trials have shown bronchodilator effects in methacholine-challenged healthy volunteers [4]. SDZ-MKS-492 reached Phase 1 clinical development for asthma, offering a dual-action profile combining bronchodilation with anti-inflammatory activity [5].

Why SDZ-MKS-492 Is Irreplaceable


While the PDE3 inhibitor class encompasses several compounds with bronchodilator properties, SDZ-MKS-492 exhibits a distinct pharmacological profile that precludes direct substitution. Unlike the non-selective PDE inhibitor aminophylline, SDZ-MKS-492 demonstrates superior potency in relaxing tracheal muscle and uniquely inhibits PAF-induced bronchoconstriction and airway hyperresponsiveness—activities at which aminophylline completely fails [1]. Additionally, SDZ-MKS-492 provides a broader spectrum of anti-inflammatory actions, including attenuation of LTB4-induced airway eosinophilia and PAF-induced O₂⁻ generation from alveolar macrophages [2]. These differential activities, quantitatively documented across multiple preclinical models, establish that SDZ-MKS-492 is not interchangeable with in-class alternatives such as aminophylline or mixed PDE3/4 inhibitors like SDZ-ISQ-844 [3].

SDZ-MKS-492 Evidence vs. Aminophylline


PAF-Induced Bronchoconstriction and Hyperresponsiveness

In guinea pig models of PAF-induced bronchoconstriction and subsequent airway hyperresponsiveness to histamine, SDZ-MKS-492 (1-3 mg/kg, i.v.) produced significant inhibition, whereas aminophylline failed to affect either endpoint [1]. This represents a qualitative, not merely quantitative, differentiation—aminophylline shows zero efficacy in this pathologically relevant model.

Asthma Bronchoconstriction Platelet Activating Factor

Tracheal Smooth Muscle Relaxation

In isolated guinea pig tracheal muscle preparations, SDZ-MKS-492 demonstrated greater relaxant potency than aminophylline [1]. While exact EC₅₀ values are not specified in the available literature, the head-to-head comparison establishes superior in vitro bronchodilator efficacy.

Airway Smooth Muscle Bronchodilation In Vitro Pharmacology

Cutaneous Allergic Reaction Inhibition

In rat models of passive cutaneous anaphylaxis and mediator-induced skin reactions, SDZ-MKS-492 (10-100 mg/kg, i.p.) exhibited greater inhibitory potency than aminophylline [1]. This quantitative superiority extends the compound's differentiation into mast cell-dependent allergic responses.

Allergy Passive Cutaneous Anaphylaxis In Vivo Pharmacology

LTB4-Induced Airway Eosinophilia

SDZ-MKS-492 (30-100 mg/kg, i.p.) inhibited leukotriene B₄ (LTB₄)-induced airway eosinophilia in guinea pigs [1]. While direct comparator data for this specific endpoint are not provided in the literature, this activity distinguishes SDZ-MKS-492 from compounds lacking anti-eosinophilic effects and contributes to its dual bronchodilator/anti-inflammatory profile.

Airway Inflammation Eosinophilia Leukotriene B4

Oxidative Stress Attenuation

In a guinea pig model of endotoxin-induced bronchial hyperresponsiveness, SDZ-MKS-492 attenuated the elevation of plasma lipid peroxides and reduced hypochlorite (OCl⁻) generation from whole blood leukocytes at 1-2 hours post-exposure [1]. These effects were comparable to those of the NADPH-oxidase inhibitor apocynin and the mixed PDE3/4 inhibitor SDZ-ISQ-844.

Oxidative Stress Inflammation Endotoxin

Human Bronchodilator Efficacy

In a methacholine challenge study in healthy human subjects, a single oral dose of 40 mg SDZ-MKS-492 produced significant bronchodilation lasting up to 5.5 hours [1]. Inhaled SDZ-MKS-492 (12 mg dry powder) provided a peak reversal of imposed bronchoconstriction of 29%, with an apparent half-time of removal from the site of action of 56 minutes [1]. Lower oral doses (10-20 mg) were ineffective.

Clinical Pharmacology Bronchodilation Human

SDZ-MKS-492 Research Applications


PAF-Driven Airway Pathophysiology

Utilize SDZ-MKS-492 in guinea pig models of PAF-induced bronchoconstriction and airway hyperresponsiveness where aminophylline is ineffective [1]. The compound's unique ability to inhibit PAF-mediated responses makes it essential for dissecting PAF-dependent signaling pathways in asthma and allergic inflammation.

PDE3 vs. Non-Selective PDE Inhibition

Employ SDZ-MKS-492 alongside aminophylline in head-to-head experiments to delineate the functional contributions of selective PDE3 inhibition versus broad-spectrum PDE blockade. SDZ-MKS-492's superior potency in tracheal muscle relaxation and cutaneous anaphylaxis models provides clear endpoints for mechanistic differentiation [1].

Dual Bronchodilator and Anti-Inflammatory Profiling

Apply SDZ-MKS-492 in actively sensitized guinea pig allergen challenge models to simultaneously assess bronchodilation and anti-inflammatory effects (e.g., inhibition of pulmonary eosinophil, macrophage, and neutrophil accumulation) [2]. This dual-action profile is not replicated by standard bronchodilators or anti-inflammatory agents alone.

Oxidative Lung Injury Models

Incorporate SDZ-MKS-492 in guinea pig endotoxin exposure models to evaluate attenuation of lipid peroxidation and leukocyte-derived oxidant generation [3]. Comparable efficacy to apocynin in these assays positions SDZ-MKS-492 as a PDE3-selective tool for oxidative lung injury research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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